molecular formula C11H14BrN B13249478 3-bromo-N-(1-cyclopropylethyl)aniline

3-bromo-N-(1-cyclopropylethyl)aniline

Cat. No.: B13249478
M. Wt: 240.14 g/mol
InChI Key: HAKIRUKWCUXCGC-UHFFFAOYSA-N
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Description

3-bromo-N-(1-cyclopropylethyl)aniline is an organic compound with the molecular formula C11H14BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and an N-(1-cyclopropylethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-cyclopropylethyl)aniline typically involves the bromination of aniline derivatives followed by the introduction of the cyclopropylethyl group. One common method involves the following steps:

    Bromination: Aniline is first brominated using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the desired position.

    Cyclopropylation: The brominated aniline is then reacted with a cyclopropylating agent, such as cyclopropylmethyl chloride, in the presence of a base to introduce the N-(1-cyclopropylethyl) group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-cyclopropylethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(1-cyclopropylethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-cyclopropylethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and affecting cellular pathways. The cyclopropylethyl group can influence the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-bromoaniline: Lacks the cyclopropylethyl group, making it less sterically hindered.

    N-(1-cyclopropylethyl)aniline:

    3-chloro-N-(1-cyclopropylethyl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

3-bromo-N-(1-cyclopropylethyl)aniline is unique due to the combination of the bromine atom and the cyclopropylethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-bromo-N-(1-cyclopropylethyl)aniline

InChI

InChI=1S/C11H14BrN/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9,13H,5-6H2,1H3

InChI Key

HAKIRUKWCUXCGC-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC(=CC=C2)Br

Origin of Product

United States

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